cis-2,4,5-Tris(4-fluorophenyl)imidazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

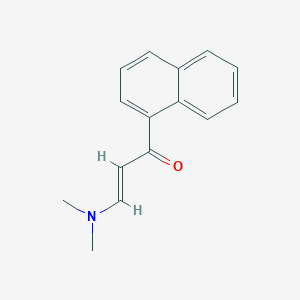

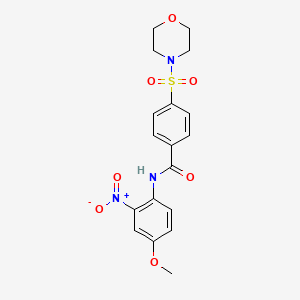

Cis-2,4,5-Tris(4-fluorophenyl)imidazoline is a chemical compound with the molecular formula C21H15F3N2 . It is an imidazole derivative, which is a class of organic compounds containing a benzene ring linked to an imidazole ring . This compound has been studied for its potential as a p53-MDM2/MDMX protein-protein interaction inhibitor, which could make it a prospective agent for targeted anticancer therapy .

Synthesis Analysis

The synthesis of cis-2,4,5-Tris(4-fluorophenyl)imidazoline involves the addition of suitable hydrophilic substituents in benzene rings and to imidazole nitrogen to improve the compound’s water solubility . The influence of N-sulfonyl substituent on protein-protein interaction was studied compared to unsubstituted alkoxy-compounds .Molecular Structure Analysis

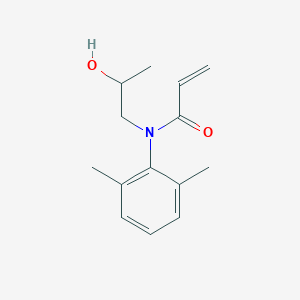

The molecular structure of cis-2,4,5-Tris(4-fluorophenyl)imidazoline consists of three 4-fluorophenyl groups attached to the 2, 4, and 5 positions of an imidazoline ring .科学的研究の応用

Anticancer Therapeutics

cis-2,4,5-Tris(4-fluorophenyl)imidazoline: derivatives have been studied for their potential as p53-MDM2/MDMX protein-protein interaction inhibitors . These interactions are crucial for the regulation of the p53 pathway, which plays a significant role in preventing cancer development. By inhibiting the MDM2/MDMX-p53 interaction, these compounds can promote p53 stabilization and induce the expression of p21, leading to potential anticancer effects .

Photoswitchable Charge-Polarizers

The compound has been used to create 3D-Conformer of Tris[60]fullerenylated cis-Tris(diphenylamino-fluorene) , which acts as a photoswitchable charge-polarizer on GHz-responsive trilayered core-shell dielectric nanoparticles . This application is particularly relevant in the field of nanoelectronics , where the ability to control charge polarization with light can lead to advancements in the design of responsive materials and devices .

Photoluminescent Materials

cis-2,4,5-Tris(4-fluorophenyl)imidazoline: has been utilized in the synthesis of geometrically hindered structures that exhibit photoluminescent properties . These properties are essential for the development of light-emitting devices, such as OLEDs and PLEDs, which are used in a variety of display technologies .

Antioxidant Agents

Research has indicated that cis-2,4,5-Tris(hydroxyaryl)imidazoline type compounds, which are structurally similar, show significant antioxidant activity . They have been tested against hydroxyl and superoxide radicals, suggesting their potential use in protecting biological systems from oxidative stress .

Dielectric Amplification

The compound’s derivatives have been shown to enhance the degree of photoinduced intramolecular electron transfer, which is correlated with photoswitchable dielectric amplification phenomena . This application is significant in the development of materials with tunable dielectric properties for advanced electronic applications .

Hydrophilic Drug Design

The addition of hydrophilic substituents to the cis-2,4,5-Tris(4-fluorophenyl)imidazoline structure has been explored to improve water solubility, which is a desirable property in drug design . This modification can enhance the bioavailability of pharmaceutical compounds, making them more effective in therapeutic applications .

作用機序

Target of Action

The primary targets of cis-2,4,5-Tris(4-fluorophenyl)imidazoline are the proteins MDM2 and MDMX . These proteins play a crucial role in the regulation of the p53 protein, often referred to as the “guardian of the genome” due to its role in maintaining genomic stability .

Mode of Action

Cis-2,4,5-Tris(4-fluorophenyl)imidazoline interacts with its targets by inhibiting the protein-protein interaction between MDM2/MDMX and p53 . This inhibition results in the stabilization of p53 and the induction of p21 expression .

Biochemical Pathways

The compound affects the p53 pathway, which plays a significant role in genomic stability, cell cycle regulation, and apoptosis . By inhibiting the interaction between p53 and its negative regulators MDM2 and MDMX, the compound allows for the accumulation of p53, thereby restoring its tumor suppressor activity in cancer cells expressing wild-type p53 .

Pharmacokinetics

It’s worth noting that the compound’s water solubility can be improved by adding suitable hydrophilic substituents to the benzene rings and to the imidazoline nitrogen .

Result of Action

The result of the compound’s action is the inhibition of the MDM2/MDMX-p53 interaction, leading to the stabilization of p53 and the induction of p21 expression . This can lead to cell cycle arrest and the initiation of programmed cell death, or apoptosis, in cancer cells expressing wild-type p53 .

Action Environment

It’s worth noting that the compound’s water solubility, which can be influenced by the presence of hydrophilic substituents, may impact its bioavailability and thus its efficacy .

特性

IUPAC Name |

(4S,5R)-2,4,5-tris(4-fluorophenyl)-4,5-dihydro-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)26-21(25-19)15-5-11-18(24)12-6-15/h1-12,19-20H,(H,25,26)/t19-,20+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEZCONNODRJJS-BGYRXZFFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@@H](N=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2,4,5-Tris(4-fluorophenyl)imidazoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2972909.png)

![1-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B2972911.png)

![[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2972915.png)

![4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2972916.png)

![N-(2-chlorobenzyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2972923.png)

![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B2972925.png)